3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Overview
Description
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with a piperidine ring, which is further substituted with a benzyl group. This unique structure contributes to its pharmacological properties and makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate amines under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as acetylcholinesterase, leading to the inhibition of acetylcholine breakdown in the brain.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in neurodegenerative conditions.
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness: 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its potential for modification and derivatization also makes it a versatile compound for further research and development.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKKEKDXSQIEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-88-7 | |
Record name | 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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